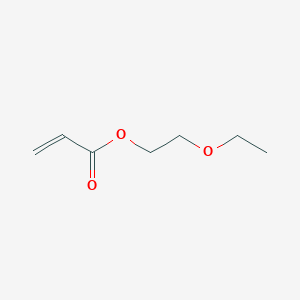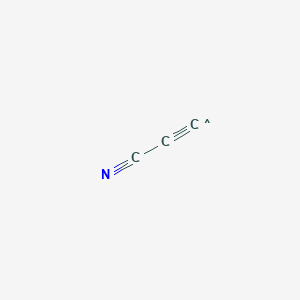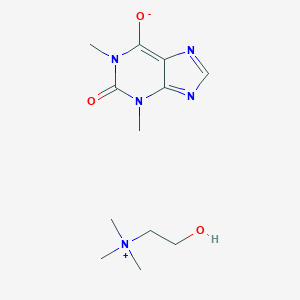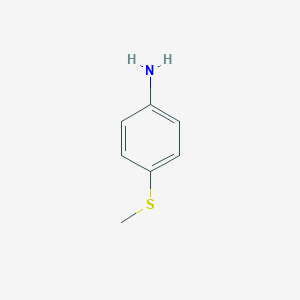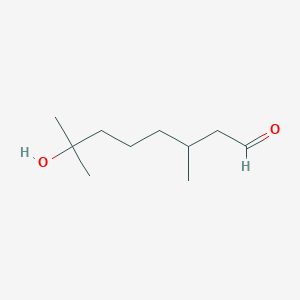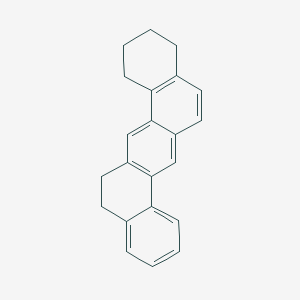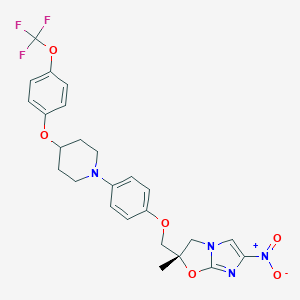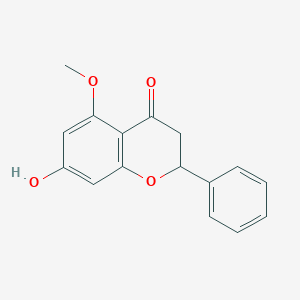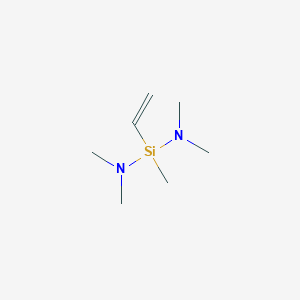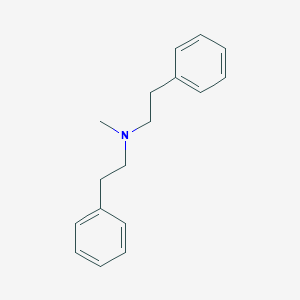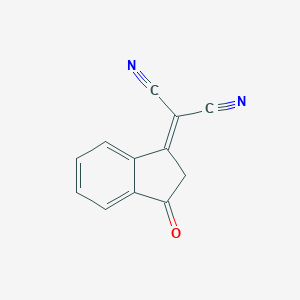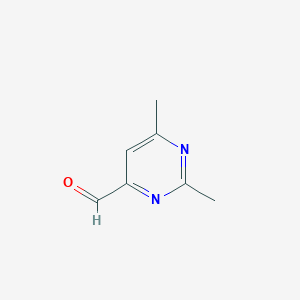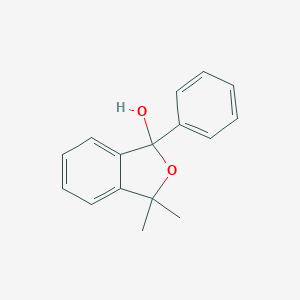
1,3-Dihydro-3,3-dimethyl-1-phenylisobenzofuran-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dihydro-3,3-dimethyl-1-phenylisobenzofuran-1-ol, also known as DHDMPI, is a chemical compound that has been studied for its potential applications in scientific research. DHDMPI is a novel compound that has been synthesized and tested in various experiments to explore its mechanisms of action and potential benefits.
Wirkmechanismus
The mechanism of action of 1,3-Dihydro-3,3-dimethyl-1-phenylisobenzofuran-1-ol is not fully understood, but it has been hypothesized that it may work by chelating metal ions. 1,3-Dihydro-3,3-dimethyl-1-phenylisobenzofuran-1-ol has been found to be selective for certain metal ions, such as copper and iron. It has been suggested that 1,3-Dihydro-3,3-dimethyl-1-phenylisobenzofuran-1-ol may bind to metal ions and prevent them from causing oxidative damage to cells.
Biochemische Und Physiologische Effekte
1,3-Dihydro-3,3-dimethyl-1-phenylisobenzofuran-1-ol has been found to have several biochemical and physiological effects. It has been shown to have antioxidant properties, which may make it useful in preventing oxidative stress-related diseases. 1,3-Dihydro-3,3-dimethyl-1-phenylisobenzofuran-1-ol has also been found to have anti-inflammatory properties, which may make it useful in treating inflammatory diseases. Additionally, 1,3-Dihydro-3,3-dimethyl-1-phenylisobenzofuran-1-ol has been found to have potential applications in cancer research and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-Dihydro-3,3-dimethyl-1-phenylisobenzofuran-1-ol has several advantages for lab experiments. It is a fluorescent probe, which makes it easy to detect in cells. 1,3-Dihydro-3,3-dimethyl-1-phenylisobenzofuran-1-ol is also selective for certain metal ions, which makes it useful for studying metal ion-related diseases. However, 1,3-Dihydro-3,3-dimethyl-1-phenylisobenzofuran-1-ol has some limitations for lab experiments. It may not be suitable for studying certain metal ions, and it may have limited applications in certain types of experiments.
Zukünftige Richtungen
There are several future directions for 1,3-Dihydro-3,3-dimethyl-1-phenylisobenzofuran-1-ol research. One potential direction is to study its potential applications in cancer research. 1,3-Dihydro-3,3-dimethyl-1-phenylisobenzofuran-1-ol has been found to have anti-cancer properties, and it may be useful in developing new cancer treatments. Another potential direction is to study its potential applications in neurodegenerative diseases. 1,3-Dihydro-3,3-dimethyl-1-phenylisobenzofuran-1-ol has been found to have antioxidant properties, which may make it useful in preventing or treating neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 1,3-Dihydro-3,3-dimethyl-1-phenylisobenzofuran-1-ol and its potential applications in various fields of research.
Synthesemethoden
1,3-Dihydro-3,3-dimethyl-1-phenylisobenzofuran-1-ol can be synthesized through a multi-step process that involves the reaction of several chemical compounds. The synthesis method involves the use of various reagents and catalysts to produce the final product. The detailed synthesis method is beyond the scope of this paper, but it has been described in several research articles.
Wissenschaftliche Forschungsanwendungen
1,3-Dihydro-3,3-dimethyl-1-phenylisobenzofuran-1-ol has been studied for its potential applications in scientific research. It has been found to have several properties that make it a useful compound for various experiments. 1,3-Dihydro-3,3-dimethyl-1-phenylisobenzofuran-1-ol has been used as a fluorescent probe for detecting metal ions in cells. It has also been studied for its potential applications in cancer research and neurodegenerative diseases. 1,3-Dihydro-3,3-dimethyl-1-phenylisobenzofuran-1-ol has been found to have antioxidant properties, which may make it useful in preventing oxidative stress-related diseases.
Eigenschaften
CAS-Nummer |
1023-91-2 |
|---|---|
Produktname |
1,3-Dihydro-3,3-dimethyl-1-phenylisobenzofuran-1-ol |
Molekularformel |
C16H16O2 |
Molekulargewicht |
240.3 g/mol |
IUPAC-Name |
3,3-dimethyl-1-phenyl-2-benzofuran-1-ol |
InChI |
InChI=1S/C16H16O2/c1-15(2)13-10-6-7-11-14(13)16(17,18-15)12-8-4-3-5-9-12/h3-11,17H,1-2H3 |
InChI-Schlüssel |
XNIDDCSFMRIISS-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C(O1)(C3=CC=CC=C3)O)C |
Kanonische SMILES |
CC1(C2=CC=CC=C2C(O1)(C3=CC=CC=C3)O)C |
Andere CAS-Nummern |
1023-91-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



